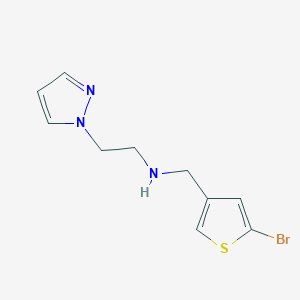

n-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

説明

BenchChem offers high-quality n-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H12BrN3S |

|---|---|

分子量 |

286.19 g/mol |

IUPAC名 |

N-[(5-bromothiophen-3-yl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C10H12BrN3S/c11-10-6-9(8-15-10)7-12-3-5-14-4-1-2-13-14/h1-2,4,6,8,12H,3,5,7H2 |

InChIキー |

AGIJFEYVHUMVMW-UHFFFAOYSA-N |

正規SMILES |

C1=CN(N=C1)CCNCC2=CSC(=C2)Br |

製品の起源 |

United States |

生物活性

n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, identified by its CAS number 1250308-70-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is with a molecular weight of 300.22 g/mol. The compound features a bromothiophene moiety and a pyrazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrN₃S |

| Molecular Weight | 300.22 g/mol |

| CAS Number | 1250308-70-3 |

Antitumor Activity

Pyrazole derivatives, including those similar to n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, have been studied for their antitumor properties. Research indicates that pyrazole compounds exhibit inhibitory activity against various cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted that specific pyrazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects, which could be relevant for therapeutic applications in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Antibacterial Properties

Research has demonstrated that certain pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can vary significantly based on their structural modifications. Compounds structurally similar to n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine may also exhibit such antibacterial activities, making them candidates for further investigation in antimicrobial drug development .

Structure–Activity Relationship (SAR)

Understanding the SAR of n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is crucial for optimizing its biological activity. The presence of the bromothiophene group is believed to enhance lipophilicity and facilitate better interaction with biological targets. The pyrazole ring contributes to the compound's ability to bind effectively to receptors associated with various biological pathways.

Case Studies

Case Study 1: Antitumor Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines. Among these, compounds with similar structures to n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine demonstrated significant cytotoxic effects, suggesting that modifications in the thiophene or pyrazole moieties can lead to enhanced antitumor efficacy .

Case Study 2: Inflammatory Response

In a model assessing inflammatory responses, a derivative containing a pyrazole structure exhibited reduced levels of pro-inflammatory markers when tested in vitro. This suggests that such compounds could be developed into therapeutic agents for managing inflammation-related diseases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。